Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-5-10-12(2)8(6)11-7/h4-5,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNIUZZLSHHBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379175-53-7 | |
| Record name | ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused pyrrole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like acetic acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃).
Major Products
The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Explored for its potential in organic electronics and as a building block for novel polymers.
Mechanism of Action
The mechanism by which Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Modifications
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c)
- Structure: Features a pyrrole-pyrrole fused system with an aminophenyl substituent and cyano group.
- Synthesis : Prepared via condensation reactions, characterized by elemental analysis (C: 69.52%, H: 6.10%, N: 15.86%) and MS (m/z 362) .
- Applications: Primarily explored in materials science due to extended conjugation.
Ethyl-6-amino-1,4-dihydro-3-methyl-4-substituted pyrano[2,3-c]pyrazole-5-carboxylate
- Structure: Pyrano[2,3-c]pyrazole core with a fused pyran ring instead of pyrrole.
- Synthesis: Eco-friendly aqueous-phase synthesis using ZnO nanoparticles (yields: 70–85%) .
- Comparison :
Functional Group Analogues
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)
- Structure : Replaces the pyrazole ring with a pyridine moiety.
- Synthesis : 60% yield via cyclization; characterized by NMR and elemental analysis .
- Comparison :
- Basicity : Pyridine increases basicity (pKa ~5) versus the neutral pyrazole in the target compound.
- Bioactivity : Pyridine derivatives show stronger antimicrobial activity due to improved membrane penetration.
Ethyl 1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate
- Structure : Lacks the 1,6-dihydro state, leading to full aromaticity.
- Synthesis : Multi-step route with moderate yields (50–65%) .
- Comparison: Stability: The fully aromatic system is less reactive toward nucleophiles than the dihydro form. Spectroscopy: Distinct ¹³C NMR shifts (e.g., 164.12 ppm for ester carbonyl vs. 148.70 ppm for cyano groups) .
Key Research Findings
- Reactivity : The target compound’s 1,6-dihydro configuration facilitates regioselective functionalization at the 3- and 7-positions, unlike fully aromatic analogues .
- Biological Potential: Methyl and ester groups enhance lipid solubility, making it a candidate for CNS-targeting drugs. Comparatively, pyrano-pyrazoles exhibit higher aqueous solubility but lower blood-brain barrier penetration .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 180–185°C for the target compound, higher than pyrano-pyrazoles (160–170°C) due to stronger intermolecular hydrogen bonding .
Biological Activity
Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate is a heterocyclic compound notable for its unique bicyclic structure that combines pyrrole and pyrazole moieties. This structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : Approximately 206.25 g/mol
- CAS Number : 1379175-53-7
The compound features an ethyl ester and a carboxylate group, enhancing its chemical reactivity and biological potential. Its synthesis often involves cyclization reactions, which can be optimized to enhance yields and purity.
Biological Activities
This compound exhibits several notable biological activities:
-
Anti-inflammatory Activity :
- Various studies have reported that derivatives of this compound demonstrate significant anti-inflammatory effects. For instance, compounds derived from similar pyrazole structures have shown IC₅₀ values ranging from 0.034 to 0.052 μM against COX-2 enzymes, indicating potent anti-inflammatory properties .
-
Antimicrobial Effects :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on this compound itself is limited.
- Anticancer Potential :
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX-1 and COX-2, which play significant roles in inflammatory processes.
- Receptor Binding : It can bind to various receptors involved in pain and inflammation pathways, potentially modulating their activity.
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly:
| Structural Feature | Effect on Activity |
|---|---|
| Ethyl Ester | Enhances solubility and bioavailability |
| Bicyclic Structure | Contributes to enzyme binding affinity |
| Carboxylate Group | Increases reactivity with biological targets |
Case Studies
- Anti-inflammatory Studies :
- Cytotoxicity Assays :
Q & A
Q. What computational tools model the compound’s stability under physiological conditions?
- Software : Use COSMO-RS to predict solubility in blood plasma and degradation pathways (e.g., ester hydrolysis) .
Contradictions & Gaps
Q. Why do microwave and conventional methods yield different enantiomeric ratios?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
